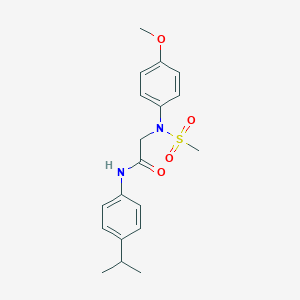
N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound with a unique structure that includes a tert-butyl group, dimethoxy groups, and a sulfonyl anilino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps. One common method includes the reaction of tert-butylamine with 2,4-dimethoxybenzenesulfonyl chloride to form an intermediate, which is then reacted with aniline derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tert-butyl and methoxy groups provide steric hindrance and electronic effects that influence binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-butyl)-2-{2,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetamide
- N-(tert-butyl)-4-methoxyaniline
- N-(tert-butyl)-2-{2,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetamide
Uniqueness
N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of both methoxy and sulfonyl groups provides a balance of electronic and steric effects that can be fine-tuned for specific applications .
Propriétés
Numéro CAS |
6169-66-0 |
|---|---|
Formule moléculaire |
C21H28N2O5S |
Poids moléculaire |
420.5g/mol |
Nom IUPAC |
N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C21H28N2O5S/c1-15-7-10-17(11-8-15)29(25,26)23(14-20(24)22-21(2,3)4)18-12-9-16(27-5)13-19(18)28-6/h7-13H,14H2,1-6H3,(H,22,24) |
Clé InChI |
CHYYUNRBTWZLDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)(C)C)C2=C(C=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)(C)C)C2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B411380.png)
![N-(3,4-dimethoxyphenyl)-2-[4-isopropyl(phenylsulfonyl)anilino]acetamide](/img/structure/B411385.png)
![2-{2-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B411389.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B411390.png)
![N-(3-chlorophenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411391.png)
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411392.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B411393.png)
![N-(2-chlorophenyl)-2-[3,4-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B411394.png)
![N-(3-bromophenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411395.png)
![2-[4-bromo(methylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B411397.png)

![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B411400.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B411402.png)
![N-(4-isopropylphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411403.png)
